molecular formula C20H21N3OS B2562589 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide CAS No. 899913-91-8

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2562589
CAS No.: 899913-91-8
M. Wt: 351.47
InChI Key: QYJUIECNVXHFQS-UHFFFAOYSA-N
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Description

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a phenylacetamide moiety

Scientific Research Applications

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated phenylacetamide derivatives.

Mechanism of Action

The mechanism of action of 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, apoptosis, or cell division, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring, sulfanyl group, and phenylacetamide moiety collectively contribute to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-9-11-15(12-10-14)18-19(23-20(2,3)22-18)25-13-17(24)21-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJUIECNVXHFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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